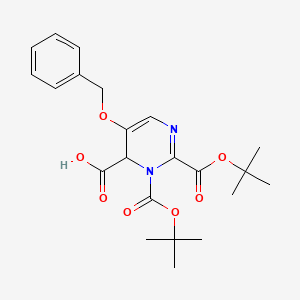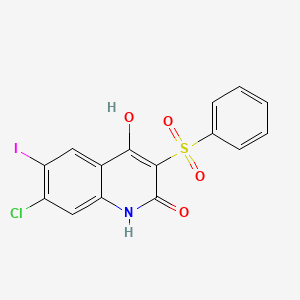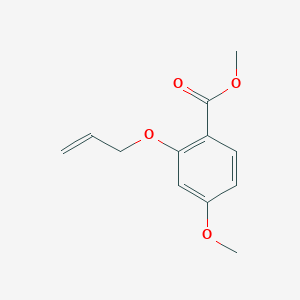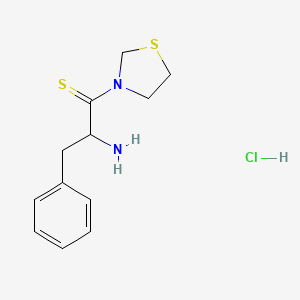![molecular formula C14H22N2O2S B13892803 5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-thiophenecarboxamide](/img/structure/B13892803.png)
5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound’s unique structure, featuring an acetyl group and a dimethylamino group, contributes to its distinct chemical and biological properties.
準備方法
The synthesis of 5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the reaction conditions. Major products formed from these reactions include modified thiophene derivatives with altered functional groups .
科学的研究の応用
The compound has significant applications in scientific research, particularly in medicinal chemistry and material science. In medicinal chemistry, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development. In material science, thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
作用機序
The mechanism of action of 5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s acetyl and dimethylamino groups play a crucial role in its binding affinity and selectivity towards these targets. For instance, the compound may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target .
類似化合物との比較
5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]thiophene-2-carboxamide can be compared with other thiophene derivatives, such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The unique combination of acetyl and dimethylamino groups in 5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]thiophene-2-carboxamide distinguishes it from these compounds, potentially offering different pharmacological and chemical properties.
特性
分子式 |
C14H22N2O2S |
|---|---|
分子量 |
282.40 g/mol |
IUPAC名 |
5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H22N2O2S/c1-10(17)11-6-7-12(19-11)13(18)15-8-14(2,3)9-16(4)5/h6-7H,8-9H2,1-5H3,(H,15,18) |
InChIキー |
TZUKARJXGMPNPF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(S1)C(=O)NCC(C)(C)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-(3aR,6aS)-hexahydro-3aH-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B13892722.png)
![tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13892727.png)
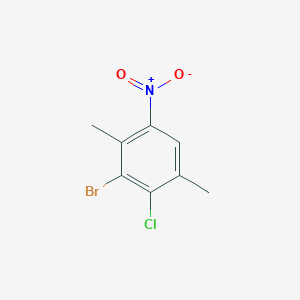
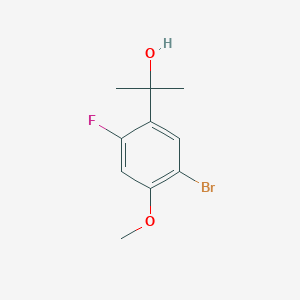
![2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)

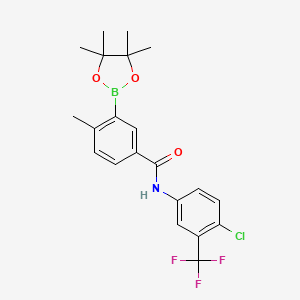
![4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13892760.png)

